氯前列醇钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

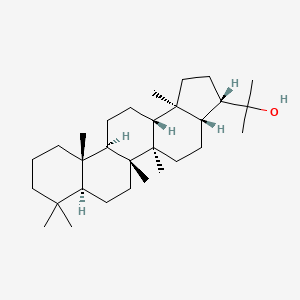

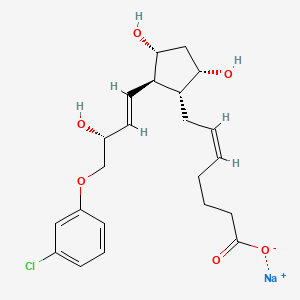

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α). It is primarily used for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals. This compound is widely used in veterinary medicine to control reproductive cycles, induce parturition, and terminate pregnancies in animals such as cattle, pigs, and horses .

科学研究应用

Cloprostenol sodium has a wide range of scientific research applications:

作用机制

Target of Action

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a potent FP prostanoid receptor agonist . It is 2- to 3-fold more potent than fluprostenol but less selective . It is similar in potency to PGF2α at EP and TP prostanoid receptors .

Mode of Action

As a potent luteolytic agent, cloprostenol sodium causes functional and morphological regression of the corpus luteum (luteolysis) within hours of administration . This means it causes the corpus luteum to stop production of progesterone and to reduce in size over several days .

Biochemical Pathways

Its luteolytic action suggests that it impacts the hormonal regulation pathways associated with the corpus luteum and progesterone production .

Pharmacokinetics

It is known that following intramuscular injection, cloprostenol is rapidly absorbed and peak cloprostenol concentrations are generally reached within the first 15 minutes .

Result of Action

The primary result of cloprostenol sodium’s action is the induction of luteolysis, leading to a decrease in progesterone production and a reduction in the size of the corpus luteum . This effect is used in animals to induce estrus and to cause abortion .

生化分析

Biochemical Properties

Cloprostenol sodium acts as a PGF2α receptor agonist . It is a potent luteolytic agent, causing the corpus luteum to stop production of progesterone . This interaction with the PGF2α receptor and its subsequent effects on progesterone production are key to its role in biochemical reactions .

Cellular Effects

Cloprostenol sodium’s primary cellular effect is the regression of the corpus luteum . This regression results in a decrease in progesterone production, which in turn influences various cellular processes, including cell signaling pathways and gene expression related to the estrus cycle .

Molecular Mechanism

The molecular mechanism of action of Cloprostenol sodium involves binding to the PGF2α receptor . This binding triggers a cascade of events leading to the regression of the corpus luteum and a decrease in progesterone production

Temporal Effects in Laboratory Settings

In laboratory settings, Cloprostenol sodium has been observed to cause rapid changes in the corpus luteum, with effects seen within hours of administration .

Dosage Effects in Animal Models

In animal models, the effects of Cloprostenol sodium vary with dosage . At pharmacologically active doses, it does not induce symptoms of malaise in treated animals . Young rats treated with a dose of 50 times the effective dose presented signs of diarrhea .

Metabolic Pathways

The metabolic pathways of Cloprostenol sodium involve its rapid absorption from the injection site, followed by metabolism and excretion primarily through urine and stool

Transport and Distribution

Cloprostenol sodium is rapidly absorbed from the injection site and distributed within the body

准备方法

Synthetic Routes and Reaction Conditions: Cloprostenol sodium is synthesized through a series of chemical reactions starting from readily available dichloro-containing bicyclic ketone. The synthetic route involves several key steps, including stereoselective oxidation and diastereoselective reduction, to set the critical stereochemical configurations . The process also includes a copper(II)-catalyzed regioselective acylation reaction .

Industrial Production Methods: Industrial production of cloprostenol sodium involves the use of preparative liquid chromatography for separation and purification. This method is efficient, yielding high-purity cloprostenol sodium suitable for mass production . The process is designed to be simple and scalable, ensuring high product purity and repeatability .

化学反应分析

Types of Reactions: Cloprostenol sodium undergoes various chemical reactions, including:

Oxidation: Involves the conversion of specific functional groups to higher oxidation states.

Reduction: Reduction of enones to set stereochemical configurations.

Substitution: Involves the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Baeyer–Villiger monooxygenase (BVMO) is used for stereoselective oxidation.

Reduction: Ketoreductase (KRED) is used for diastereoselective reduction.

Substitution: Copper(II) catalysts are used for regioselective acylation.

Major Products Formed: The major products formed from these reactions include various stereoisomers of cloprostenol, which are then purified to obtain the final product, cloprostenol sodium .

相似化合物的比较

R-cloprostenol: An enantiomer of cloprostenol with similar luteolytic activity.

Fluprostenol: Another prostaglandin analogue with similar applications.

Bimatoprost: A prostaglandin analogue used primarily in ophthalmology.

Travoprost: Similar to bimatoprost, used in the treatment of glaucoma.

Uniqueness of Cloprostenol Sodium: Cloprostenol sodium is unique due to its high potency and specificity as a luteolytic agent. It is more potent than fluprostenol and has a distinct mechanism of action that does not involve thrombin-type action or platelet aggregation . Additionally, its industrial production methods ensure high purity and scalability, making it a preferred choice in veterinary medicine .

属性

CAS 编号 |

55028-72-3 |

|---|---|

分子式 |

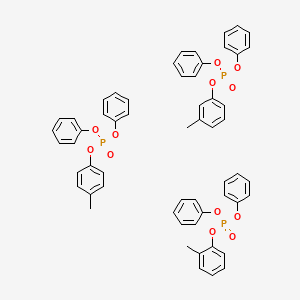

C22H28ClNaO6 |

分子量 |

446.9 g/mol |

IUPAC 名称 |

sodium;(Z)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+; |

InChI 键 |

IFEJLMHZNQJGQU-SZXUFNIVSA-M |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |

手性 SMILES |

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] |

规范 SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |

外观 |

Solid powder |

| 62561-03-9 55028-72-3 |

|

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

40665-92-7 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cloprostenol Cloprostenol Monosodium Salt Cloprostenol Sodium Estrumate ICI 80,966 ICI-80,966 ICI80,966 Monosodium Salt, Cloprostenol Oestrophan Salt, Cloprostenol Monosodium Sodium, Cloprostenol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。